(4-Amino-3-methylphenyl)boronic acid CAS 948593-54-2 properties
(4-Amino-3-methylphenyl)boronic acid CAS 948593-54-2 properties
An In-Depth Technical Guide to (4-Amino-3-methylphenyl)boronic acid (CAS 948593-54-2): Properties, Applications, and Protocols for Advanced Research
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Within this vital class of reagents, (4-Amino-3-methylphenyl)boronic acid stands out as a bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid group ortho to a methyl substituent and para to an amine, offers a unique combination of reactivity and opportunities for further molecular elaboration.
This guide provides a comprehensive technical overview of (4-Amino-3-methylphenyl)boronic acid, moving beyond basic data to explore its core properties, applications, and detailed experimental protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential in their work.
Core Physicochemical Properties and Identification
The fundamental characteristics of a reagent dictate its handling, storage, and application. (4-Amino-3-methylphenyl)boronic acid is a solid at room temperature, and like many boronic acids, requires specific storage conditions to ensure its long-term stability and reactivity.
| Property | Value | Source |
| CAS Number | 948593-54-2 | [3] |
| IUPAC Name | (4-amino-3-methylphenyl)boronic acid | [3] |
| Molecular Formula | C₇H₁₀BNO₂ | [4] |
| Molecular Weight | 150.97 g/mol | [4][5] |
| InChI Key | LDGWZLZZKORXMQ-UHFFFAOYSA-N | [3] |
| Typical Purity | ≥97% | [3] |
| Appearance | Light brown solid (based on isomer) | [5] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [3] |
Note: Specific experimental data such as melting point and solubility for the CAS 948593-54-2 isomer are not widely published. Data for the closely related isomer (3-Amino-4-methylphenyl)boronic acid (CAS 22237-12-3) shows a melting point of 250 °C (lit.).[5]
Synthesis and Structural Integrity
Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities and ensuring its quality. While a specific documented synthesis for (4-Amino-3-methylphenyl)boronic acid is not detailed in the provided literature, a plausible and widely accepted pathway can be constructed based on established methodologies for analogous compounds.[6][7] The process typically begins with a suitably substituted bromoaniline, followed by protection of the reactive amine, a lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection/hydrolysis.
The causality behind this multi-step approach is rooted in chemical necessity:
-
Amine Protection: The amino group is nucleophilic and would interfere with the organolithium reagent used in the subsequent step. A protecting group, such as Boc (tert-butyloxycarbonyl), temporarily masks its reactivity.
-
Lithium-Halogen Exchange: This is a highly efficient method for generating an aryllithium species, which is a potent nucleophile. The reaction is performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[6]
-
Borylation: The aryllithium attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate).
-
Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid and removes the protecting group.
Key Applications in Research and Development
The utility of (4-Amino-3-methylphenyl)boronic acid stems from its dual functionality, making it a powerful tool in constructing complex molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the paramount application for arylboronic acids.[2] The Suzuki-Miyaura reaction forges a carbon-carbon bond between an organoboron species and an organohalide (or triflate), catalyzed by a palladium complex.[8] (4-Amino-3-methylphenyl)boronic acid is an excellent coupling partner for introducing the 4-amino-3-methylphenyl moiety into a target structure.
Mechanistic Considerations:
-
Catalyst Activation: A Pd(0) species is the active catalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The amino group on the ring can influence the electronic properties of the molecule, potentially affecting reaction rates, and provides a valuable site for post-coupling modification.
Engine for Drug Discovery
Boron-containing compounds, particularly boronic acids, have gained tremendous traction as pharmacophores and key intermediates in drug discovery.[9] The boronic acid functional group can act as a transition-state analogue, enabling potent and specific enzyme inhibition. Furthermore, building blocks like (4-Amino-3-methylphenyl)boronic acid are instrumental in creating libraries of diverse small molecules for high-throughput screening.[2] The free amine serves as a chemical handle for diversification, allowing chemists to readily append different functional groups to a core scaffold, thereby exploring the structure-activity relationship (SAR) of a new chemical series.
Platform for Advanced Materials and Sensors
The inherent ability of the boronic acid moiety to form reversible covalent bonds with diols is the basis for its use in sensor technology.[1][10] This interaction is particularly relevant for the development of glucose sensors, where the boronic acid binds to the diol functionalities of the sugar.[10] While this specific derivative is primarily used in synthesis, the underlying principle allows for its incorporation into polymers or onto surfaces to create materials with specific binding properties for applications in diagnostics, bioconjugation, and analytical chemistry.[1][5]
Experimental Protocols
Adherence to validated protocols is essential for reproducible and successful outcomes. The following sections provide detailed, step-by-step methodologies.
General Protocol for a Suzuki-Miyaura Coupling
This protocol describes a representative cross-coupling reaction with an aryl bromide. It is a self-validating system; successful execution will result in the consumption of starting materials (observable by TLC or LC-MS) and the formation of a new, less polar biaryl product.
Materials:
-
(4-Amino-3-methylphenyl)boronic acid (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvents (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under an inert atmosphere. This step is critical to remove adsorbed water, which can hinder catalyst activity.
-
Reagent Addition: To the flask, add the aryl bromide, (4-Amino-3-methylphenyl)boronic acid, the base, and the palladium catalyst.
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to ensure the reaction atmosphere is completely free of oxygen, which can oxidatively degrade the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of degassed solvents further minimizes oxygen exposure.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 70-100 °C).[11] Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.
Handling and Storage Protocol
Proper handling is crucial to maintain the reagent's efficacy.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8 °C.[3][5] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended.
-
Handling: Always handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Use appropriate personal protective equipment (PPE).
-
Dispensing: When weighing the compound, minimize its exposure to ambient air and moisture. Boronic acids can undergo dehydration to form boroxines, which may affect reactivity.
Safety and Hazard Management
While boronic acids are generally less hazardous than many organometallic reagents, proper safety precautions are mandatory. The hazard profile for (4-Amino-3-methylphenyl)boronic acid can be inferred from safety data sheets of structurally similar compounds like other tolylboronic and aminophenylboronic acids.[4][12][13][14]
| Hazard Type | GHS Classification & Statement | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation. | P280: Wear protective gloves.[13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] |
| Eye Contact | H319: Causes serious eye irritation. | P280: Wear eye protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Inhalation | H335: May cause respiratory irritation. | P261: Avoid breathing dust.[15] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[15]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[15]
-
Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved dust respirator (e.g., N95).[16]
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and get medical attention.[12]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16] Do not allow the product to enter drains.[16]
Conclusion
(4-Amino-3-methylphenyl)boronic acid (CAS 948593-54-2) is more than just a catalogue chemical; it is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its defined substitution pattern provides a reliable entry point for constructing complex biaryl systems via the robust Suzuki-Miyaura reaction, while its free amine offers a gateway for library synthesis and SAR studies. By understanding its core properties, leveraging validated protocols, and adhering to strict safety standards, researchers can effectively harness the synthetic power of this versatile reagent to advance the frontiers of drug discovery and materials science.
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid . University of Pittsburgh. [Link]
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(3-Amino-4-methylphenyl)boronic acid . PubChem. [Link]
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(4-Fluoro-3-methylphenyl)boronic acid . PubChem. [Link]
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Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF . ResearchGate. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . MDPI. [Link]
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3-Methylphenylboronic acid . CAS Common Chemistry. [Link]
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Synthesis of 4-tolylboronic acid . PrepChem.com. [Link]
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Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid . ResearchGate. [Link]
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3-Aminophenylboronic acid . PubChem. [Link]
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3-METHYLPHENYLBORONIC ACID . gsrs. [Link]
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3-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride) . PureSynth. [Link]
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Tolylboronic acid . PubChem. [Link]
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p-Tolylboronic acid - 1H NMR Spectrum . SpectraBase. [Link]
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